molecular formula C10H11NO B018545 2-Phenylbut-3-enamide CAS No. 103205-11-4

2-Phenylbut-3-enamide

Cat. No.: B018545
CAS No.: 103205-11-4
M. Wt: 161.2 g/mol
InChI Key: HPOMWJQYAHJMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbut-3-enamide is an organic compound characterized by a phenyl group at the second carbon and an unsaturated enamide moiety (a conjugated amide with a double bond at position 3). The enamide group in such compounds often confers reactivity useful in pharmaceutical synthesis or metabolic modulation .

Properties

IUPAC Name

2-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOMWJQYAHJMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of 2-Phenylbut-3-enamide and Related Compounds

Compound Name Structural Features Key Applications/Findings References
2-Phenylbut-3-enamide Phenyl (C2), enamide (C3-C4 double bond) Limited direct data; inferred reactivity from analogs. N/A
3-oxo-2-Phenylbutanamide Phenyl (C2), ketone (C3) Precursor in amphetamine synthesis; forensic relevance. Cayman Chemical
Teriflunomide (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide) Cyano (C2), hydroxy (C3), trifluoromethylphenyl (N-substituent) Immunomodulatory drug (DHODH inhibitor); used in multiple sclerosis. Wikipedia

Key Comparisons

  • Reactivity and Stability: The enamide group in 2-phenylbut-3-enamide likely enhances conjugation and stability compared to 3-oxo-2-phenylbutanamide, which contains a ketone susceptible to nucleophilic attack. Teriflunomide’s cyano and hydroxy substituents further increase polarity and metabolic resistance, critical for its pharmacological activity . The phenyl group at C2 in all three compounds contributes to lipophilicity, influencing bioavailability and binding affinity in biological systems.
  • Synthetic Utility: 3-oxo-2-phenylbutanamide is a documented precursor in illicit amphetamine production due to its ketone group enabling reductive amination . In contrast, 2-phenylbut-3-enamide’s enamide structure may favor cycloaddition or polymerization reactions, though experimental confirmation is lacking. Teriflunomide’s trifluoromethylphenyl substituent and hydroxy-cyano motif are optimized for inhibiting dihydroorotate dehydrogenase (DHODH), a target in autoimmune therapies .
  • The absence of electron-withdrawing groups (e.g., cyano) in 2-phenylbut-3-enamide likely reduces its enzyme-binding efficacy .

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